molecular formula C30H60O8 B160871 Hexaethylene glycol stearate CAS No. 10108-28-8

Hexaethylene glycol stearate

Cat. No. B160871
CAS RN: 10108-28-8
M. Wt: 548.8 g/mol
InChI Key: RNEYPGHUQWWHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaethylene glycol stearate (HEGS) is a non-ionic surfactant that is widely used in various scientific research applications. It is a water-soluble compound that is commonly employed as an emulsifying, dispersing, and wetting agent. HEGS has been extensively studied for its unique physicochemical properties and its potential applications in various fields.

Mechanism Of Action

Hexaethylene glycol stearate exerts its effects by reducing the surface tension of water and other liquids. It forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules. Hexaethylene glycol stearate can also interact with proteins and lipids, altering their conformation and function.

Biochemical And Physiological Effects

Hexaethylene glycol stearate has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has been found to have low skin irritation and sensitization potential. However, some studies have suggested that Hexaethylene glycol stearate may have a weak estrogenic effect, which could have implications for its use in certain applications.

Advantages And Limitations For Lab Experiments

Hexaethylene glycol stearate has several advantages for use in scientific research, including its ability to stabilize proteins and lipids, its low toxicity, and its water solubility. However, Hexaethylene glycol stearate may have limitations in some applications due to its potential estrogenic effects and its tendency to form aggregates at high concentrations.

Future Directions

There are several potential future directions for research on Hexaethylene glycol stearate. One area of interest is the development of new applications for Hexaethylene glycol stearate in drug delivery and gene therapy. Another area of focus is the investigation of the potential estrogenic effects of Hexaethylene glycol stearate and their implications for human health. Additionally, there is a need for further research on the physicochemical properties of Hexaethylene glycol stearate and its interactions with biological molecules.

Synthesis Methods

Hexaethylene glycol stearate can be synthesized by the esterification of stearic acid with hexaethylene glycol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white, waxy substance that is soluble in water and organic solvents.

Scientific Research Applications

Hexaethylene glycol stearate has a wide range of scientific research applications, including drug delivery, gene therapy, and protein purification. It is commonly used as a surfactant in the preparation of liposomes, which are used as drug delivery vehicles. Hexaethylene glycol stearate has also been employed as a stabilizer for proteins and enzymes, and as a detergent for the purification of membrane proteins.

properties

CAS RN

10108-28-8

Product Name

Hexaethylene glycol stearate

Molecular Formula

C30H60O8

Molecular Weight

548.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate

InChI

InChI=1S/C30H60O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(32)38-29-28-37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-31/h31H,2-29H2,1H3

InChI Key

RNEYPGHUQWWHBD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.